molecular formula C₂₁H₃₀O₃ B1145082 17aβ-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione CAS No. 2328-80-5

17aβ-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione

Cat. No.: B1145082
CAS No.: 2328-80-5
M. Wt: 330.46
InChI Key:
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Description

17aβ-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione is a synthetic steroid compound. It is known for its unique structure, which includes a hydroxyl group at the 17a position and a methyl group at the 17a position. This compound is used in various scientific research applications due to its distinct chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17aβ-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione involves multiple steps, starting from basic steroid precursors. The process typically includes:

    Hydroxylation: Introduction of a hydroxyl group at the 17a position.

    Methylation: Addition of a methyl group at the 17a position.

    Cyclization: Formation of the D-homoandrost structure through cyclization reactions.

These reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and efficiency. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction progress .

Chemical Reactions Analysis

Types of Reactions

17aβ-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce secondary alcohols .

Scientific Research Applications

17aβ-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione is utilized in a wide range of scientific research fields:

    Chemistry: Used as a precursor for the synthesis of other steroid compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of certain medical conditions.

    Industry: Employed in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 17aβ-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione involves its interaction with specific molecular targets, such as hormone receptors. It binds to these receptors, modulating their activity and influencing various biological pathways. This can result in changes in gene expression, protein synthesis, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 17aβ-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione apart is its specific combination of functional groups and its unique D-homoandrost structure. This gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

2328-80-5

Molecular Formula

C₂₁H₃₀O₃

Molecular Weight

330.46

Synonyms

(1R,4aS,4bR,10aR,10bS,12aS)-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-Tetradecahydro-1-hydroxy-1,10a,12a-trimethyl-2,8-chrysenedione

Origin of Product

United States

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